molecular formula C11H10BrNO B598476 3-Bromo-6,7-dimethyl-4-hydroxyquinoline CAS No. 1204811-69-7

3-Bromo-6,7-dimethyl-4-hydroxyquinoline

Cat. No.: B598476
CAS No.: 1204811-69-7
M. Wt: 252.111
InChI Key: JYCOENAJWAVNKI-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dimethyl-4-hydroxyquinoline is a chemical compound with the molecular formula C11H10BrNO. It features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring.

Preparation Methods

The synthesis of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline typically involves the bromination of 6,7-dimethyl-4-hydroxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Bromo-6,7-dimethyl-4-hydroxyquinoline can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-6,7-dimethyl-4-hydroxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dimethyl-4-hydroxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Bromo-6,7-dimethyl-4-hydroxyquinoline can be compared with other quinoline derivatives, such as:

  • 7-Bromo-2,8-dimethyl-4-hydroxyquinoline
  • 3-Bromo-4-hydroxyquinoline
  • 7-Bromo-4-hydroxyquinoline
  • 3,7-Dibromo-4-hydroxyquinoline

These compounds share similar core structures but differ in the position and number of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

3-bromo-6,7-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-3-8-10(4-7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCOENAJWAVNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671103
Record name 3-Bromo-6,7-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-69-7
Record name 3-Bromo-6,7-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204811-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6,7-dimethylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1204811-69-7
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